Ursocholate
Description
Historical Context and Evolution of Bile Acid Research Pertaining to Ursocholates
The study of bile acids dates back over a century, initially focusing on the primary bile acids synthesized in the liver, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govmdpi.com Early research established their role in fat digestion and absorption. mdpi.com The evolution of analytical techniques allowed for the identification of a more complex bile acid pool, including secondary bile acids produced by gut microbiota and various less common epimers. biorxiv.orgoup.com
Research into ursocholate and its dihydroxy counterpart, ursodeoxycholic acid (UDCA), was notably advanced by the characterization of bile from the Chinese black bear, which contains high levels of UDCA. nih.govmdpi.com Ursocholic acid (3α,7β,12α-trihydroxy-5β-cholan-24-oic acid) was identified as the 7β-hydroxy epimer of cholic acid. beilstein-journals.org Investigations into these 7β-epimers, like this compound, have been driven by a need to understand how subtle changes in the stereochemistry of hydroxyl groups on the steroid nucleus affect the physicochemical and biological properties of bile acids. researchgate.netnih.gov Studies in the late 20th century began to systematically compare the effects of different bile acids, including this compound, on bile formation and lipid secretion, providing foundational knowledge on their structure-activity relationships. nih.govphysiology.org
This compound (Ursocholic Acid) as a Constituent of the Bile Acid Pool
This compound is generally considered an uncommon secondary bile acid in the human bile acid pool. dntb.gov.ua The primary bile acids, cholic acid and chenodeoxycholic acid, along with the main secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), constitute the vast majority of bile acids in enterohepatic circulation. mdpi.combiorxiv.org
This compound is formed from the primary bile acid, cholic acid, through the action of intestinal bacteria. beilstein-journals.org This biotransformation involves an epimerization reaction at the C-7 position. The presence and concentration of this compound can therefore be influenced by the composition and metabolic activity of the gut microbiota. biorxiv.org While not a major component, its study is significant for understanding the full spectrum of microbial transformations of bile acids in the gut. Research using cultured rat hepatocytes has shown that when this compound is introduced into the culture medium, it is effectively taken up and metabolized by the liver cells, demonstrating that pathways exist for its processing within the enterohepatic system. nih.gov
Structural Relationship and Epimerization with Other Bile Acids in a Research Context
Epimerization Process: The conversion of cholic acid to ursocholic acid is a two-step enzymatic process catalyzed by bacterial enzymes in the intestine. beilstein-journals.org
Oxidation: The 7α-hydroxyl group of cholic acid is first oxidized by a bacterial 7α-hydroxysteroid dehydrogenase (7α-HSDH) to form a 7-keto intermediate (7-oxo-dehydrocholic acid).
Reduction: The keto group at the C-7 position is then stereospecifically reduced by a 7β-hydroxysteroid dehydrogenase (7β-HSDH), yielding ursocholic acid with a 7β-hydroxyl group. beilstein-journals.org
This epimerization pathway is analogous to the conversion of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA). oup.combeilstein-journals.orgresearchgate.net
Research Findings on Structure-Activity Relationship: Scientific studies have demonstrated that the 7β-configuration of this compound makes it more hydrophilic compared to its 7α-epimer, cholic acid. This has functional consequences, as shown in comparative research.
Interactive Data Table 1: Comparative Lipophilicity of Unconjugated Bile Acids
This table displays the 1-octanol/water partition coefficient (logP') for the protonated (HA) and ionized (A-) forms of ursocholic acid and related bile acids, indicating their relative lipophilicity. Lower values indicate greater hydrophilicity.
| Bile Acid (Symbol) | 3-OH | 6-OH | 7-OH | 12-OH | logP' (HA) | logP' (A-) |
| Deoxycholic Acid (DCA) | α | - | - | α | 4.41 | 1.63 |
| Chenodeoxycholic Acid (CDCA) | α | - | α | - | 4.14 | 1.25 |
| Ursodeoxycholic Acid (UDCA) | α | - | β | - | 3.99 | 1.13 |
| Hyocholic Acid (HCA) | α | α | - | - | 3.51 | 0.49 |
| Cholic Acid (CA) | α | - | α | α | 3.42 | 0.62 |
| Ursocholic Acid (UCA) | α | - | β | α | 2.82 | 0.25 |
| Data sourced from a 1990 study in the Journal of Lipid Research. researchgate.net |
As the data indicates, ursocholic acid is the most hydrophilic among this representative group of bile acids. researchgate.net This increased hydrophilicity influences its physiological effects. For instance, research in hamsters showed that this compound conjugates were unique in inducing extremely low secretion of phospholipid and cholesterol into bile compared to conjugates of cholic, chenodeoxycholic, and ursodeoxycholic acids. physiology.org Furthermore, studies in humans found that the choleresis (bile flow) induced per micromole of bile salt output was greater for 7β-hydroxylated bile acids like this compound (0.027 ml) and ursodeoxycholate (0.029 ml) compared to their 7α-epimers, cholic acid (0.009 ml) and chenodeoxycholic acid (0.019 ml). nih.gov
Interactive Data Table 2: Effect of Bile Salt Structure on Bile Flow in Humans
| Bile Salt Infused | Hydroxyl Group at C-7 | Choleretic Effect (ml bile flow / µmol bile salt output) |
| Cholate (B1235396) | α | 0.009 |
| Chenodeoxycholate | α | 0.019 |
| Deoxycholate | - | 0.023 |
| This compound | β | 0.027 |
| Ursodeoxycholate | β | 0.029 |
| Data sourced from a study on patients with T-tubes. nih.gov |
These research findings underscore the importance of this compound in scientific investigations, as its distinct properties, stemming directly from its structure, help to elucidate the fundamental principles governing bile acid behavior and function.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H39O5- |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-UTLSPDKDSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Ursocholate
Endogenous Metabolic Derivation
Ursocholate is a naturally occurring bile acid in the human body, derived from the breakdown of cholesterol and also found as a metabolite in urine. avantiresearch.comnih.gov
Hepatic Biogenesis from Cholesterol Catabolism
Gut Microbiota-Mediated Biotransformations
The gut microbiome plays a crucial role in transforming primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. nih.gov This biotransformation significantly impacts the composition and function of the bile acid pool.
Secondary Bile Acid Formation Involving this compound
This compound is considered a secondary bile acid, meaning it is formed from primary bile acids through the metabolic activity of intestinal bacteria. wikipedia.orgacs.org The gut microbiota possesses enzymes that can modify the structure of primary bile acids, leading to the formation of this compound and other secondary bile acids. This process of biotransformation is a collaborative effort between the host and its gut microbes. nih.gov The formation of secondary bile acids like this compound is a key function of the gut microbiome and has implications for host health. nih.gov
Identification of Microbial Taxa and Enzymes in this compound Metabolism
Specific bacteria within the gut are responsible for the enzymatic reactions that produce this compound. These biotransformations are often complex and can involve multiple microbial species working in concert. researchgate.netbiorxiv.org
Research has identified several bacterial genera that contribute to this compound metabolism. Strains of Clostridium are well-known for their ability to carry out various bile acid transformations. nih.govasm.orgplos.org While some Clostridium species are involved in the 7α-dehydroxylation of primary bile acids, their broader role in the intricate network of secondary bile acid synthesis, including this compound, is an area of ongoing investigation. nih.govnih.gov
The genus Collinsella has also been implicated in bile acid metabolism. biorxiv.org Some studies have shown a correlation between the abundance of Collinsella and alterations in the bile acid pool. worktribe.com Specifically, certain species like Collinsella aerofaciens are known to possess hydroxysteroid dehydrogenase enzymes, which are critical for the interconversion of bile acids and could be involved in the formation of this compound. biorxiv.orgmdpi.com A study using a model microbial consortium demonstrated that Collinsella aerofaciens, in collaboration with other gut isolates like Clostridium scindens, was capable of producing this compound. researchgate.netbiorxiv.org This highlights the importance of inter-species interactions in the gut for the synthesis of specific secondary bile acids.
The enzymes responsible for these transformations are primarily hydroxysteroid dehydrogenases (HSDHs). frontiersin.org For instance, 7β-hydroxysteroid dehydrogenase is a key enzyme in the synthesis of ursodeoxycholic acid (UDCA), a related bile acid, and similar enzymatic activities are likely involved in this compound formation. biorxiv.orgfrontiersin.org The biotransformation of bile acids is a complex process involving various enzymes, including those from the Cytochrome P450 superfamily, which are involved in hydroxylation reactions. researchgate.netnih.gov
Enzymatic Activities
The biosynthesis of this compound from precursor bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) is heavily reliant on the activity of specific hydroxysteroid dehydrogenases (HSDHs). frontiersin.orgnih.gov These enzymes catalyze the oxidation and reduction of hydroxyl groups at key positions on the steroid nucleus.
7α-Hydroxysteroid Dehydrogenase (7α-HSDH): This enzyme initiates the conversion by specifically oxidizing the 7α-hydroxyl group of bile acids. frontiersin.orgbeilstein-journals.org For instance, it converts cholic acid to 7-oxo-deoxycholic acid and chenodeoxycholic acid to 7-ketolithocholic acid (7-KLCA). frontiersin.org This oxidation step is crucial for the subsequent epimerization of the 7-hydroxy group. beilstein-journals.org 7α-HSDHs have been identified in various aerobic and anaerobic bacteria, including strains of Clostridium, Bacteroides, and Xanthomonas. nih.gov
7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Following the action of 7α-HSDH, 7β-HSDH catalyzes the reduction of the newly formed 7-keto group. frontiersin.org This reduction is stereospecific, leading to the formation of a 7β-hydroxyl group, a defining feature of this compound and its precursor, ursodeoxycholic acid (UDCA). frontiersin.orgnih.govnih.gov This enzyme is key in the synthesis of UDCA from 7-KLCA. frontiersin.org Like 7α-HSDH, 7β-HSDHs are found in various intestinal bacteria, including species of Clostridium, Collinsella, and Ruminococcus. nih.gov
3α-Hydroxysteroid Dehydrogenase (3α-HSDH): While the primary action in this compound synthesis revolves around the C-7 position, 3α-HSDH can also be involved. For example, in some chemoenzymatic pathways, cholic acid can be oxidized at all hydroxyl groups to produce dehydrocholic acid (DHCA). Subsequently, a 3α-HSDH can specifically reduce the 3-oxo group to a 3α-hydroxyl group, contributing to the formation of intermediates in the synthesis of this compound derivatives. beilstein-journals.org
Epimerization Processes
The conversion of the 7α-hydroxyl group to a 7β-hydroxyl group is a central event in the formation of this compound and is known as epimerization. beilstein-journals.org This process is not a direct inversion but rather a two-step oxidation-reduction sequence. frontiersin.orgbeilstein-journals.org
The 7α-hydroxy group of a precursor bile acid, such as cholic acid or chenodeoxycholic acid, is first oxidized by 7α-HSDH to a 7-keto intermediate. beilstein-journals.org This intermediate is then reduced by 7β-HSDH to form the 7β-hydroxy epimer. beilstein-journals.org This enzymatic cascade effectively inverts the stereochemistry at the C-7 position. beilstein-journals.org The epimerization of the 7α-hydroxy group of chenodeoxycholic acid, for instance, leads to the formation of ursodeoxycholic acid, a direct precursor to this compound. researchgate.net
Microbial Consortia Interactions in this compound Synthesis
The synthesis of this compound in the gut is a prime example of metabolic cooperation between different microbial species. researchgate.netjst.go.jp While some individual bacterial strains, like Clostridium absonum, possess both 7α- and 7β-HSDH activities and can independently perform the epimerization, this is not always the case. researchgate.net
More commonly, the conversion is carried out by a consortium of bacteria. jst.go.jpfrontiersin.orgmdpi.comresearchgate.nettci-thaijo.org One species may harbor the 7α-HSDH to produce the 7-keto intermediate, which is then utilized by another species expressing 7β-HSDH to complete the epimerization to the 7β-hydroxy form. jst.go.jp This interplay highlights the importance of the gut microbiota's collective metabolic capacity in generating secondary bile acids like this compound. researchgate.net The composition and activity of these microbial communities can therefore significantly influence the levels of this compound in the body. frontiersin.orgmdpi.comresearchgate.nettci-thaijo.org
Systemic Metabolic Fate and Conjugation
Once formed, this compound undergoes further metabolic processing, primarily in the liver, to facilitate its transport and excretion. These modifications mainly involve conjugation reactions.
Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are major phase II metabolic pathways for bile acids, including this compound. mdpi.comnih.govscienceopen.com These reactions increase the water solubility of the bile acid, which aids in its elimination. scienceopen.com
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the this compound molecule. mdpi.comnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). scienceopen.comresearchgate.net Studies have shown that this compound can be glucuronidated, and this modification can alter its physiological effects. nih.gov For instance, in rats, extensive glucuronidation of ursodeoxycholate, a precursor to this compound, has been observed. nih.gov
Sulfation: Sulfation is another conjugation pathway where a sulfonate group is added to the this compound molecule, catalyzed by sulfotransferases (SULTs). nih.govresearchgate.net This process also enhances the hydrophilicity of the bile acid. nih.gov Both glucuronidation and sulfation can occur, and the resulting conjugates are generally considered less toxic and more readily excretable. scienceopen.com
Conjugation with Amino Acids
In addition to glucuronidation and sulfation, this compound can be conjugated with amino acids, a common metabolic fate for bile acids. drugbank.comal-edu.comnih.govresearchgate.netreactome.org This reaction involves the formation of an amide bond between the carboxyl group of this compound and the amino group of an amino acid. al-edu.com
Glycine (B1666218) and Taurine (B1682933): The most common amino acids involved in this conjugation are glycine and taurine. drugbank.comal-edu.com In humans, bile acids are predominantly conjugated with these two amino acids. researchgate.net The specific amino acid used can vary between species. al-edu.com This conjugation is a two-step process that involves the initial activation of the bile acid to a Coenzyme A (CoA) thioester. al-edu.com Conjugation with glycine or taurine significantly impacts the physicochemical properties of the bile acid, including its solubility and ionization constant. drugbank.com
Enterohepatic Circulation Dynamics in Research Models
This compound, like other bile acids, participates in the enterohepatic circulation, a continuous recycling process between the liver and the intestine. researchgate.netnih.govmdpi.comnih.gov After being synthesized and conjugated in the liver, it is secreted into the bile, stored in the gallbladder, and then released into the small intestine. researchgate.netmdpi.com
In the intestine, a portion of the conjugated this compound may be deconjugated and reabsorbed, primarily in the ileum, and returned to the liver via the portal circulation. drugbank.commdpi.com The unconjugated form can also be absorbed. drugbank.com Animal models, such as rats and mice, have been instrumental in studying these dynamics. nih.gov For example, studies in rats have been used to investigate the effects of interrupting and restoring the enterohepatic circulation on bile acid metabolism. nih.gov Research in mice has shown that the administration of ursodeoxycholic acid, a precursor to this compound, can accelerate the enterohepatic circulation of bile acids. nih.gov These models are crucial for understanding how the transport and recycling of this compound are regulated. mdpi.combiorxiv.org
Molecular Mechanisms and Cellular Interactions of Ursocholate
Nuclear Receptor Modulation
Ursocholate's influence on cellular function is significantly mediated by its interaction with nuclear receptors, which are critical regulators of gene expression.
Farnesoid X Receptor (FXR) Interactions and Signaling Regulation
The farnesoid X receptor (FXR) is a key nuclear receptor that governs bile acid, lipid, and glucose metabolism. oaepublish.comjomes.orgmdpi.com Bile acids are the natural ligands for FXR. jomes.orgmdpi.com this compound's interaction with FXR is complex and can be antagonistic. For instance, short-term administration of ursodeoxycholic acid (UDCA), a related bile acid, has been shown to exert FXR-antagonistic effects. nih.govnih.gov This can lead to a reduction in circulating fibroblast growth factor 19 (FGF19) and subsequent stimulation of bile acid synthesis. nih.govnih.gov The activation of FXR typically leads to the transcriptional regulation of numerous genes involved in maintaining metabolic homeostasis. oaepublish.comjomes.org
| Receptor | Interacting Bile Acid | Primary Effect on Receptor | Downstream Signaling Impact |
| Farnesoid X Receptor (FXR) | This compound (via UDCA studies) | Antagonistic effects observed nih.govnih.gov | Regulation of bile acid synthesis, lipid and glucose metabolism oaepublish.comjomes.orgmdpi.com |
Vitamin D Receptor (VDR) Pathway Engagement
The Vitamin D Receptor (VDR) is another nuclear receptor that can be modulated by bile acids. researchgate.netscience.gov VDR is a transcription factor that mediates the effects of vitamin D, but it also binds to certain bile acids, such as lithocholic acid (LCA), a secondary bile acid. nih.govnih.govwikipedia.org This interaction with VDR can influence gene expression related to immunity, inflammation, and calcium metabolism. nih.govwikipedia.org While direct studies on this compound's binding affinity and specific modulation of VDR are less common, the established interaction of other bile acids with VDR suggests a potential for this compound to engage this pathway. researchgate.netscience.govnih.govnih.gov The activation of VDR by its ligands leads to the formation of a heterodimer with the retinoid-X receptor and subsequent binding to vitamin D responsive elements on DNA, thereby regulating gene transcription. wikipedia.org
G-Protein Coupled Receptor (GPCR) Activation
This compound also exerts its effects through the activation of G-protein coupled receptors (GPCRs), a large family of cell surface receptors that play a crucial role in signal transduction.
Takeda G-Protein-Coupled Receptor 5 (TGR5/GPBAR1) Binding and Downstream Effects
TGR5, also known as GPBAR1, is a cell-surface bile acid receptor. researchgate.netuniprot.org The binding of bile acids to TGR5 can lead to the activation of intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the activation of extracellular signal-regulated kinase (ERK). uniprot.org This receptor is implicated in regulating metabolism and inflammation. researchgate.net The activation of TGR5 can suppress macrophage functions and promote the secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose homeostasis. mdpi.comuniprot.org
Muscarinic Receptor Binding and Modulation
Certain bile acids have been shown to interact with muscarinic receptors, which are a type of acetylcholine (B1216132) receptor involved in the parasympathetic nervous system. science.govgoogle.comresearchgate.net For example, lithocholyltaurine (B10795294) (LCT), a derivative of lithocholic acid, has been found to bind to muscarinic M3 receptors on gastric chief cells, stimulating pepsinogen secretion through a mechanism involving phospholipase C activation and changes in intracellular calcium. physiology.org While hydrophilic bile acids like this compound were found to have little to no effect on histamine (B1213489) release from mast cells, which can be mediated by other receptors, the potential for interaction with specific muscarinic receptor subtypes in other tissues remains an area of interest. physiology.org
| Receptor Family | Specific Receptor | Known Bile Acid Ligands | Key Downstream Effects |
| G-Protein Coupled Receptor | TGR5/GPBAR1 | Various bile acids researchgate.netuniprot.org | cAMP production, ERK activation, GLP-1 secretion mdpi.comuniprot.org |
| G-Protein Coupled Receptor | Muscarinic Receptors | Lithocholyltaurine (LCT) physiology.org | Phospholipase C activation, increased intracellular calcium physiology.org |
Intracellular Signaling Cascades
The interaction of this compound with nuclear and G-protein coupled receptors initiates a variety of intracellular signaling cascades. These cascades are the downstream effectors that ultimately mediate the cellular responses to this compound.
Bile acids, in general, can trigger changes in intracellular calcium levels, and activate protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein (MAP) kinase pathway, including ERK. semanticscholar.org These signaling pathways are fundamental to regulating cell processes such as proliferation, secretion, and survival. semanticscholar.org For instance, the activation of TGR5 by bile acids leads to the activation of the ERK1/2 signaling pathway. researchgate.net Furthermore, some bile acids can induce the activation of the epidermal growth factor receptor (EGFR) in a ligand-independent manner, which in turn can activate MAP kinase signaling. nih.gov Conversely, ursodeoxycholic acid (UDCA) has been shown to suppress signaling induced by other bile acids and can promote the degradation of EGFR. nih.gov These complex and sometimes opposing effects highlight the nuanced role of different bile acids in modulating intracellular signaling networks.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Activation
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. This compound has been shown to activate this pathway as a key component of its cytoprotective effects. nih.gov In human liver cancer cell lines, UDCA was found to activate the PI3K/Akt pathway, leading to an increase in the synthesis of the antioxidant glutathione (B108866). mdpi.com The taurine (B1682933) conjugate of UDCA, tauroursodeoxycholic acid (TUDCA), leverages this pathway to protect against cell death induced by other toxic bile acids in rat hepatocytes. nih.gov
Further research demonstrates that the protective effects of this compound extend to various tissues and conditions through PI3K/Akt modulation. In models of ischemia-reperfusion injury in the heart, UDCA's cardioprotective action is dependent on the PI3K/Akt pathway, where it is thought to inhibit the mitochondrial permeability transition pore. mdpi.com In neuronal cells, TUDCA mitigates glutamate-induced apoptosis by activating a PI3K-dependent signaling pathway that leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad. core.ac.uk
Studies on ulcerative colitis have also highlighted this mechanism. In mouse models, UDCA treatment was found to modulate the RapGap/PI3K-AKT/NF-κB signaling pathway. frontiersin.org It reversed the disease-induced downregulation of RapGap and the corresponding upregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-AKT), contributing to the amelioration of intestinal inflammation. frontiersin.org
| Research Finding | Model System | Key this compound Effect | Reference |
| Antioxidant Synthesis | Human Liver Cancer Cells | Activated PI3K/Akt pathway, increasing glutathione synthesis. | mdpi.com |
| Cardioprotection | Rat Myocardium (Ischemia-Reperfusion) | Protection was dependent on the PI3K/Akt pathway. | mdpi.com |
| Neuroprotection | Rat Cortical Neurons | Activated a PI3K-dependent Bad signaling pathway, reducing apoptosis. | core.ac.uk |
| Anti-inflammatory | Ulcerative Colitis (Mouse Model) | Modulated the RapGap/PI3K-AKT pathway, reversing disease-induced phosphorylation of PI3K and Akt. | frontiersin.org |
| Cytoprotection | Rat Hepatocytes | TUDCA protection against toxic bile acid-induced apoptosis involved the PI3K pathway. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising mainly the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies—are central to the regulation of cell proliferation, differentiation, and stress responses. frontiersin.orgscienceopen.com this compound actively modulates these pathways to exert its anti-apoptotic and survival effects. nih.gov
The protective action of this compound against apoptosis induced by cytotoxic bile acids like glycochenodeoxycholic acid (GCDCA) has been shown to depend on the activation of anti-apoptotic kinases, including p38 MAPK and ERK1/2. mdpi.com In rat hepatocytes, the involvement of the p38/ERK/MAPK pathway is critical for the protective effects of TUDCA against GCDCA-induced apoptosis. nih.gov Similarly, this compound's cardioprotective properties have been linked to its ability to regulate the activation of survival signaling proteins like ERK1/2. mdpi.com
The interaction is complex, as the specific MAPK pathway modulated can be context-dependent. For instance, while some studies show activation of pro-survival MAPK signals, other research indicates that derivatives of UDCA can inhibit certain MAPK pathways to achieve anti-cancer effects, highlighting the nuanced role of this signaling family in cellular responses to this compound. nih.gov
| Research Finding | Model System | Key this compound Effect | Reference |
| Anti-Apoptosis | Hepatocytes | Inhibition of GCDCA-induced apoptosis was dependent on p38 MAPK and ERK1/2 activation. | mdpi.com |
| Cytoprotection | Rat Hepatocytes | TUDCA protection against apoptosis involved the p38/ERK/MAPK pathway. | nih.gov |
| Cardioprotection | Hypoxia-induced Cardiomyocytes | Regulated the activation of survival signaling proteins, including ERK1/2. | mdpi.com |
Regulation of NF-κB Signaling in Inflammatory Responses
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses by inducing the expression of pro-inflammatory genes, including cytokines and chemokines. nih.govfrontiersin.org Dysregulation of NF-κB signaling is linked to chronic inflammation and carcinogenesis. nih.gov this compound demonstrates significant anti-inflammatory properties by downregulating the NF-κB signaling pathway. nih.gov
In studies using liver cells, UDCA has been shown to effectively decrease the expression of pro-inflammatory markers such as COX-2, TNF-α, and IL-6. nih.gov This effect is linked to its ability to downregulate NF-κB signaling, thereby attenuating the inflammatory cascade that can contribute to liver diseases. nih.gov The mechanism also involves the reduction of microRNA-21 levels, which are known to be critical in the progression of hepatic inflammation. nih.gov
In the context of ulcerative colitis, this compound's therapeutic effect is also tied to NF-κB modulation. frontiersin.org Research has shown that UDCA intervention can reverse the upregulation of phosphorylated NF-κB (p-NF-κB) seen in disease models. This modulation is part of a broader effect on the RapGap/PI3K-AKT/NF-κB signaling axis, which collectively helps to control intestinal immune disorders. frontiersin.org NF-κB is also recognized as a key survival pathway that can be modulated to protect cells from pathological apoptosis. nih.gov
| Research Finding | Model System | Key this compound Effect | Reference |
| Anti-inflammation | HepG2 Liver Cells | Downregulated expression of pro-inflammatory markers (COX-2, TNF-α, IL-6) via inhibition of NF-κB signaling. | nih.gov |
| Intestinal Inflammation | Ulcerative Colitis (Mouse Model) | Reversed the upregulation of phosphorylated NF-κB as part of modulating the RapGap/PI3K-AKT/NF-κB pathway. | frontiersin.org |
| Cell Survival | General | NF-κB is a survival pathway that can be modulated to protect against apoptosis. | nih.gov |
Cyclic AMP (cAMP) Synthesis and Calcium Mobilization Dynamics
This compound also interacts with second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+), which are vital for signal transduction in numerous cellular processes. derangedphysiology.comnih.gov However, its effect is not always one of direct stimulation.
In isolated hamster hepatocytes, UDCA was found to inhibit cAMP formation that is induced by the hormone glucagon (B607659). nih.gov This effect was not due to a direct impact on the adenylyl cyclase enzyme itself but was mediated through the activation of protein kinase C (PKC). nih.gov By activating PKC, UDCA appears to uncouple the glucagon receptor from its associated stimulatory G-protein (Gs), thus reducing the signal for cAMP synthesis. nih.gov
This compound's interaction with calcium signaling is also a key part of its mechanism. It has been observed to increase intracellular calcium levels, which in turn can stimulate the function of cellular transport proteins. drugbank.com In cholangiocytes, both UDCA and TUDCA have been shown to inhibit cellular growth and secretion through mechanisms that are dependent on both Ca2+ and PKCα. wjgnet.com Furthermore, TUDCA's ability to inhibit apoptosis associated with endoplasmic reticulum stress is directly linked to its capacity to modulate intracellular calcium levels. nih.gov
| Research Finding | Model System | Key this compound Effect | Reference |
| cAMP Regulation | Hamster Hepatocytes | Inhibited glucagon-induced cAMP formation via activation of Protein Kinase C (PKC). | nih.gov |
| Calcium-dependent Regulation | Cholangiocytes | Inhibited cell growth and secretion through Ca2+- and PKCα-dependent mechanisms. | wjgnet.com |
| Apoptosis Inhibition | General | TUDCA inhibits ER stress-associated apoptosis by modulating intracellular calcium levels. | nih.gov |
| Transporter Stimulation | General | Increases intracellular calcium levels, stimulating transport proteins. | drugbank.com |
Cellular Homeostasis and Stress Response Pathways
This compound plays a significant role in maintaining cellular homeostasis, particularly under conditions of stress. It achieves this by modulating fundamental cellular programs that decide cell fate, such as apoptosis and proliferation, and by mitigating the stress responses originating from organelles like the endoplasmic reticulum.
Modulation of Apoptotic and Proliferative Processes
One of the most well-documented effects of this compound is its potent ability to inhibit apoptosis, or programmed cell death. nih.gov This anti-apoptotic function is a cornerstone of its therapeutic and cytoprotective properties in various diseases. nih.govnih.gov this compound modulates apoptosis at several levels, often by interfering with the classical mitochondrial pathway. nih.gov Its actions include inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn prevents the release of cytochrome c and subsequent activation of executioner caspases like caspase-3. nih.gov
The taurine-conjugated form, TUDCA, is also a strong modulator of apoptosis. core.ac.uk For example, it protects neurons from glutamate-induced cell death and has been shown to be effective in experimental models of neurodegenerative diseases. nih.govcore.ac.uk
Beyond inhibiting apoptosis, this compound can also influence cell proliferation. In hepatocytes, UDCA was found to reduce the transcriptional activation and expression of cyclin D1, a key protein that promotes progression through the cell cycle. nih.gov Synthetic derivatives of UDCA have also been shown to modulate cell cycle control in human prostate cancer cells. core.ac.uk This modulation of both apoptosis and proliferation underscores this compound's role in fine-tuning cell populations and preventing uncontrolled growth or pathological cell loss. nih.gov
| Research Finding | Model System | Key this compound Effect | Reference |
| Inhibition of Mitochondrial Apoptosis | Multiple Cell Types | Inhibits Bax translocation, cytochrome c release, and caspase-3 activation. | nih.gov |
| Neuroprotection | Rat Cortical Neurons | TUDCA significantly reduced glutamate-induced apoptosis. | core.ac.uk |
| Cell Cycle Regulation | Hepatocytes | Reduced expression of cyclin D1, a key cell cycle protein. | nih.gov |
| Cancer Cell Modulation | Human Prostate Cancer Cells | Synthetic UDCA derivatives modulate cell cycle control and apoptosis. | core.ac.uk |
Endoplasmic Reticulum Stress-Mediated Pathways (e.g., Unfolded Protein Response)
The endoplasmic reticulum (ER) is a critical site for protein synthesis and folding. mdpi.com When the folding capacity of the ER is overwhelmed, it results in "ER stress," which activates a signaling network known as the unfolded protein response (UPR). frontiersin.orgnih.gov While initially a pro-survival response, prolonged ER stress leads to apoptosis. mdpi.com
This compound, particularly as TUDCA, is recognized for its ability to alleviate ER stress and modulate the UPR. drugbank.com TUDCA has been shown to inhibit apoptosis that is specifically associated with ER stress. nih.gov It accomplishes this by modulating intracellular calcium levels and by inhibiting the activation of calpain and caspase-12, a caspase specifically involved in the ER stress-induced apoptotic pathway. nih.gov By stabilizing the UPR and preventing the switch from a pro-survival to a pro-death signal, TUDCA helps maintain cellular function under stressful conditions. drugbank.com This mechanism is a key part of its anti-apoptotic and neuroprotective effects. drugbank.com
| Research Finding | Model System | Key this compound Effect | Reference |
| Inhibition of ER Stress-Induced Apoptosis | Multiple Cell Types | TUDCA inhibits apoptosis by modulating calcium levels and inhibiting calpain and caspase-12. | nih.gov |
| UPR Stabilization | General | TUDCA ameliorates ER stress and stabilizes the unfolded protein response. | drugbank.com |
Mitochondrial Membrane Stabilization and Energetics
This compound's parent compound, UDCA, plays a significant role in stabilizing mitochondrial membranes and modulating cellular energetics, which is crucial for preventing apoptosis (programmed cell death). researchgate.netcloudfront.net Hydrophobic bile acids can be cytotoxic due to their detergent-like properties, which disrupt cellular membranes, including the mitochondrial membranes. cloudfront.net UDCA and its conjugates are thought to counteract this damage. researchgate.netcloudfront.net
Research indicates that a key mechanism of this protection is the inhibition of the mitochondrial permeability transition (MPT). cloudfront.netcore.ac.uk MPT is the opening of a non-specific pore in the inner mitochondrial membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors. cloudfront.netunito.it By inhibiting MPT, UDCA helps maintain mitochondrial integrity and function. cloudfront.net
Studies have demonstrated that UDCA can directly prevent mitochondrial membrane perturbation. cloudfront.net In isolated mitochondria, UDCA was shown to significantly reduce the MPT induced by toxic bile acids like deoxycholic acid (DCA) and other agents. cloudfront.net This stabilization is associated with the preservation of the mitochondrial transmembrane potential and a reduction in the production of reactive oxygen species (ROS), which are byproducts of mitochondrial respiration that can cause oxidative stress. cloudfront.netunito.it In various cell types, co-administration of UDCA has been shown to prevent the decrease in mitochondrial transmembrane potential caused by apoptotic agents. cloudfront.net Furthermore, in fibroblasts from patients with Alzheimer's Disease, UDCA treatment was found to increase mitochondrial membrane potential and respiration. nih.gov
The taurine-conjugated form of UDCA, tauroursodeoxycholic acid (TUDCA), also demonstrates significant effects on mitochondrial energetics. In neural stem cells, TUDCA has been shown to stimulate proliferation in a manner dependent on mitochondrial redox state and ATP. frontiersin.org This suggests a broader role for these compounds in regulating cellular energy metabolism beyond simple membrane stabilization. frontiersin.org
Table 1: Effects of Ursodeoxycholic Acid (UDCA) on Mitochondrial Function
| Parameter | Model System | Inducing Agent | UDCA Effect | Source |
|---|---|---|---|---|
| Mitochondrial Permeability Transition (MPT) | Isolated Mitochondria | Deoxycholic Acid (DCA) | ~40% Reduction | cloudfront.net |
| Mitochondrial Permeability Transition (MPT) | Isolated Mitochondria | Phenylarsine Oxide (PhAsO) | ~50% Reduction | cloudfront.net |
| Mitochondrial Membrane Potential (ΔΨm) | Hepatocytes from BDL Rats | Chronic Cholestasis | Restored to normal levels | unito.it |
| Mitochondrial Respiration | Sporadic Alzheimer's Disease Fibroblasts | - | 32% Increase | nih.gov |
Enzyme Regulation and Inhibition
This compound and its derivatives participate in the regulation of key enzymes involved in bile acid, cholesterol, and glucose metabolism. avantiresearch.comresearchgate.net This regulation can occur through direct inhibition or through more complex pathways involving gene expression. researchgate.netnih.gov
Ursocholic acid is recognized as an inhibitor of the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH). avantiresearch.com This enzyme belongs to the family of oxidoreductases and is a key player in the biotransformation of bile acids. avantiresearch.comfrontiersin.org Specifically, 7α-HSDH catalyzes the oxidation of the 7α-hydroxyl group on the steroid nucleus of primary bile acids like chenodeoxycholic acid (CDCA) and cholic acid to form 7-keto intermediates. frontiersin.orgnih.gov This is the first step in the epimerization process that can ultimately lead to the formation of 7β-hydroxy bile acids like UDCA and this compound. frontiersin.orgnih.gov
The regulatory effects of this compound and its parent compound extend to other critical enzymes in hepatic and cellular metabolism. However, its actions are highly specific.
In studies on cultured rat hepatocytes, hydrophobic bile acids like cholate (B1235396) and deoxycholate were found to strongly suppress the activity, mRNA levels, and transcriptional activity of two key enzymes in bile acid synthesis: cholesterol 7α-hydroxylase (the rate-limiting enzyme in the classic pathway) and sterol 27-hydroxylase (involved in the alternative pathway). nih.govcapes.gov.br In stark contrast, the hydrophilic bile acid this compound had no suppressive effect on these enzymes, demonstrating a clear structural and functional distinction in its regulatory role. nih.govcapes.gov.br
In other contexts, UDCA has been shown to influence different metabolic enzymes. Administration of UDCA can lead to a significant decrease in serum levels of transaminases and gamma-glutamyl transpeptidase , which are markers of liver function. nih.gov
Furthermore, the conjugated form, TUDCA, has been shown to modulate enzymes central to energy metabolism in neural stem cells. It reduces the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD) , a key enzyme in the β-oxidation of fatty acids, while increasing the mitochondrial levels of pyruvate (B1213749) dehydrogenase E1-α (PDHE1-α) , which channels pyruvate from glucose metabolism into the TCA cycle. frontiersin.org This suggests that these bile acids can induce a metabolic shift from fatty acid oxidation toward glucose catabolism. frontiersin.org
Table 2: Effects of this compound and its Derivatives on Key Metabolic Enzymes
| Enzyme | Compound | System | Effect | Source |
|---|---|---|---|---|
| 7α-Hydroxysteroid Dehydrogenase | Ursocholic Acid | - | Inhibition | avantiresearch.com |
| Cholesterol 7α-hydroxylase | This compound | Cultured Rat Hepatocytes | No suppression observed | nih.govcapes.gov.br |
| Sterol 27-hydroxylase | This compound | Cultured Rat Hepatocytes | No suppression observed | nih.govcapes.gov.br |
| Serum Transaminases | Ursodeoxycholic Acid | Patients with Chronic Active Hepatitis | Significant decrease | nih.gov |
| Gamma-glutamyl Transpeptidase | Ursodeoxycholic Acid | Patients with Chronic Active Hepatitis | Significant decrease | nih.gov |
| Long-chain acyl-CoA dehydrogenase (LCAD) | TUDCA | Neural Stem Cells | Reduced mitochondrial levels | frontiersin.org |
Preclinical and in Vitro Research Models for Ursocholate Studies
Cell Culture Systems
Cell-based assays provide controlled, reproducible environments to study specific cellular responses to ursocholate and its parent compound, UDCA.
Primary Hepatocyte Models for Metabolic and Protective Studies
Primary hepatocytes, directly isolated from human or animal livers, are considered a gold-standard in vitro tool for metabolic and toxicological research because they retain many of the key functions of the liver in situ. portlandpress.comnih.govmdpi.com These cells are instrumental in studying the metabolism of this compound analogs and the compound's protective effects against cellular injury.
Research using primary rat hepatocytes has been conducted to assess the metabolic fate and toxicity of this compound analogs. researchgate.net In one such study, a reverse amide analog, succinylnorursodeoxycholanylamide (SNUDCN), was investigated. Following infusion, a significant portion of the administered SNUDCN was recovered in the bile, largely unmetabolized, with some conversion to metabolites. researchgate.net This demonstrates the utility of primary hepatocytes in tracking the biotransformation of this compound-related compounds. Furthermore, studies on primary mouse and human hepatocytes have revealed that bile acids can induce the expression of pro-inflammatory cytokines, a response that requires the bile acid to enter the cell via transporters like Ntcp. koreamed.org This model is therefore critical for examining the anti-inflammatory or cytoprotective potential of this compound.
However, a limitation of primary hepatocytes is that they undergo metabolic changes and lose some of their specific functions and viability during isolation and culture over time. portlandpress.commdpi.com
Table 1: Metabolic Fate of a this compound Analog in Primary Rat Hepatocyte Models
| Compound/Metabolite | Percentage of Administered Dose Recovered in Bile |
| Succinylnorursodeoxycholanylamide (SNUDCN) | 81.5 mol% |
| Taurine (B1682933) conjugate of SNUDCN | 9.4 mol% |
| SNUDCN with an additional hydroxy group | 9.1 mol% |
| Data sourced from studies on bile fistula rats following intraduodenal infusion, reflecting the metabolic activity of hepatocytes. researchgate.net |
Hepatocellular Carcinoma Cell Lines (e.g., HepG2) in Cellular Process Research
Hepatocellular carcinoma cell lines, particularly HepG2, are widely used as a robust and easily cultured model for liver-related research. thieme-connect.com These cells maintain many differentiated hepatic functions, making them invaluable for investigating the influence of compounds like UDCA on fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), and gene regulation. nih.govmdpi.com
Studies have shown that UDCA can selectively inhibit the growth and induce apoptosis in human hepatoma cell lines like HepG2. researchgate.netnih.gov This effect is often linked to the regulation of key proteins involved in the cell cycle and apoptosis, such as the Bcl-2 family proteins. nih.gov Research indicates that UDCA can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, thereby favoring cell death in cancer cells. nih.gov Furthermore, investigations using HepG2 cells have demonstrated that UDCA can modulate complex signaling pathways, including those involving the farnesoid X receptor (FXR) and NF-κB, which are central to bile acid homeostasis and inflammation. oup.com Other research has focused on the cytoprotective effects of UDCA, showing it can increase the synthesis of the antioxidant glutathione (B108866) and inhibit pathways involved in hepatic fat accumulation (lipogenesis). thieme-connect.comjst.go.jp
Table 2: Summary of Research Findings on Ursodeoxycholic Acid (UDCA) in HepG2 Cells
| Research Area | Key Findings in HepG2 Cells | Reference(s) |
| Apoptosis & Cell Cycle | Selectively inhibits proliferation and induces apoptosis. Arrests the cell cycle in the G0-G1 phase. Modulates the Bax/Bcl-2 ratio to favor apoptosis. | nih.govnih.gov |
| Gene Regulation | Modulates NF-κB signaling, reducing expression of inflammatory targets like TNF-α and IL-6. Influences FXR target genes, decreasing CYP7A1 and increasing SHP expression. Inhibits LXRα-mediated lipogenic gene expression by inducing the corepressor SMILE. | oup.comjst.go.jpresearchgate.net |
| Cytoprotection | Increases synthesis of the antioxidant glutathione (GSH) via the PI3K/Akt pathway. Activates stress response elements like the metallothionein (B12644479) IIA promoter. | portlandpress.comthieme-connect.complos.org |
| Caspase Activity | Differentially activates initiator and effector caspases in a concentration-dependent manner. | drugbank.com |
Enterocyte-like Cell Lines (e.g., Caco-2) for Intestinal Transport and Regulation Studies
The human colon adenocarcinoma cell line, Caco-2, serves as a cornerstone model for studying intestinal epithelial barrier function and drug transport. researchgate.netsums.ac.ir When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the enterocytes of the small intestine. researchgate.net This system is essential for investigating the intestinal absorption, transport, and regulation of bile acids and their conjugates like this compound. mdpi.com
Research using Caco-2 monolayers allows for the study of directional transport from the apical (intestinal lumen) side to the basolateral (blood) side. Studies on other bile acids, such as taurocholic acid, have established the methodology, showing that transport is a saturable, temperature-dependent process that requires sodium. oup.com This model enables researchers to determine the kinetics of transport (Vmax and Km) and to identify the specific transport proteins involved. oup.com The Caco-2 model is therefore used to predict how this compound might be absorbed in the human gut and how it may influence the expression of intestinal transporters and regulatory proteins. sums.ac.ir
Other Specialized Cell Lines for Receptor Binding Assays (e.g., CHO-K1)
Chinese Hamster Ovary (CHO-K1) cells are a preferred model for receptor binding and functional assays. nih.gov A key advantage of CHO-K1 cells is that they often lack high levels of endogenous receptors, providing a "blank slate" system. Scientists can transfect these cells to express a single, specific receptor of interest, such as the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). nih.gov
This specialized system allows for the precise study of the interaction between a ligand, like this compound, and its target receptor without interference from other cellular signaling pathways. nih.gov By expressing a specific receptor in CHO-K1 cells, researchers can perform competition binding assays to determine the binding affinity of this compound and measure downstream functional responses, such as changes in intracellular cyclic AMP (cAMP). nih.gov This approach is fundamental for identifying which receptors this compound interacts with and for characterizing the molecular pharmacology of that interaction.
In Vitro Organ and Tissue Models
To understand the effects of this compound on a more integrated physiological level, researchers turn to models that preserve the multicellular structure and function of tissues and organs.
Gallbladder Contractility Studies
In vitro studies using gallbladder tissue strips obtained from patients are a direct method for assessing the impact of this compound's parent compound, UDCA, on muscle function. nih.gov These experiments provide insight into the mechanical properties of the gallbladder wall, independent of systemic hormonal and neural influences.
Research has shown that treatment with UDCA enhances the contractility of gallbladder muscle strips in response to stimulators like acetylcholine (B1216132) and cholecystokinin (B1591339) (CCK). nih.gov In these studies, tissue from patients treated with UDCA showed a greater contractile response compared to tissue from untreated patients. nih.gov This increased contractility suggests that the beneficial effects of UDCA therapy on gallbladder function are related, at least in part, to a direct action on the gallbladder muscle itself, possibly linked to a reduction in biliary cholesterol saturation. nih.gov
Table 3: Findings from In Vitro Gallbladder Contractility Studies with UDCA Treatment
| Parameter | Observation | Conclusion | Reference(s) |
| Response to Cholecystokinin (CCK) | Increased maximal contractile stress. | UDCA treatment improves gallbladder muscle contractile strength. | nih.gov |
| Response to Acetylcholine | Dose-response curve shifted left (increased sensitivity). | UDCA enhances gallbladder sensitivity to cholinergic stimulation. | nih.gov |
| Correlation with Bile Composition | Maximal contractility correlated negatively with the biliary cholesterol saturation index. | The improvement in contractility is likely related to a less cholesterol-saturated bile environment. | nih.gov |
Liver Tissue Slice Incubation Models for Toxicological and Metabolic Research
Precision-cut liver slices (PCLS) serve as a valuable ex vivo model for studying the metabolism and potential toxicity of compounds like this compound. d-nb.infofrontiersin.org This model preserves the complex architecture of the liver, including the various cell types in their native organization, which is a significant advantage over isolated cell cultures. d-nb.infonih.govmdpi.com The maintenance of zone-specific enzyme activity allows for the investigation of zonal toxicity and metabolic pathways. nih.gov
In studies using cultured rat hepatocytes, the addition of this compound to the culture medium led to a significant increase in its intracellular levels, demonstrating effective uptake and metabolism by the liver cells. nih.gov These models are also used to assess the effects of bile acids on liver-specific functions and gene expression. nih.gov While PCLS have been widely recognized for their utility in toxicological and functional studies, their application is sometimes limited by a spontaneous fibrogenic response that can occur during culture. frontiersin.orgmdpi.com Researchers have worked to optimize culture conditions to mitigate this response and extend the viability of the slices for longer-term studies. frontiersin.org
The versatility of PCLS allows for the investigation of various liver injuries and diseases, providing a bridge between preclinical animal studies and clinical human trials. d-nb.infomdpi.com
In Vivo Animal Models for Systemic Research
In vivo animal models, particularly genetically modified mice, are critical for understanding the systemic effects of this compound, including its metabolism, signaling, and role in liver diseases. nih.gov
Rodent Models (e.g., Rats, Mice) for Bile Acid Metabolism and Signaling
Rodent models have been fundamental in defining the metabolic pathways of this compound. In rats, studies with cultured hepatocytes have shown that this compound is readily taken up and metabolized. nih.gov However, these studies also indicated that this compound, along with other 7-beta-hydroxy bile acids, did not inhibit bile acid synthesis or the activity of cholesterol-7-alpha-hydroxylase in this model. nih.gov
Mouse models have revealed species-specific aspects of bile acid metabolism. In mice, this compound is considered a secondary bile acid, formed through the biotransformation of primary bile acids by gut microbiota. nih.gov For instance, research on a mouse model of diet-induced metabolic dysfunction showed that consumption of cooked beans altered the bile acid profile, with a trend towards an increase in this compound. mdpi.com This highlights the interplay between diet, gut microbiota, and bile acid metabolism.
The following table summarizes findings from a study investigating the effects of individual bile acids in a low-bile acid mouse model.
| Feature | Cholic Acid (CA) | Deoxycholic Acid (DCA) | Ursodeoxycholic Acid (UDCA) |
| Hepatic FXR Activation | Varied | Varied | Varied |
| Intestinal FXR Activation | Varied | Varied | Activated |
| Lipid Homeostasis | Disrupted | Disrupted | Modulated |
| Inflammation | Modulated | Modulated | Modulated |
| Fibrosis | Modulated | Modulated | Modulated |
| This table is based on findings from a study on a low-bile acid mouse model and illustrates the differential effects of various bile acids. nih.gov |
Models for Investigating Liver Injury and Cholestasis Mechanisms
Animal models of cholestasis, a condition of impaired bile flow, are essential for understanding the role of this compound in liver injury. nih.gov Common methods to induce cholestasis in rodents include bile duct ligation (BDL), which leads to the accumulation of bile acids and subsequent liver damage. jci.orgoncotarget.comfrontiersin.org
In these models, researchers can study the inflammatory and fibrotic responses triggered by elevated bile acid levels. jci.orgoncotarget.com Studies have shown that in cholestatic conditions, the expression of certain transport proteins in the liver is altered as an adaptive response to reduce the accumulation of toxic bile acids. oncotarget.com For example, in BDL mice, the expression of basolateral transporters like Mrp3 and Mrp4 is upregulated. oncotarget.com
A study on a cystic fibrosis (Cftr-/-) mouse model, which exhibits hepato-biliary pathology, found that these mice have a compensatory increase in the production of more hydrophilic bile salts, including ursocholic acid, which constituted a significant portion of biliary bile acids. researchgate.net This suggests a potential protective mechanism against more toxic bile acids.
The table below details findings related to liver injury markers in a cholestatic mouse model.
| Marker | Observation in Cholestatic Model | Relevance |
| Serum Aminotransferases | Elevated levels correlate with periportal neutrophil infiltrates. jci.org | Indicates hepatocyte injury. |
| Proinflammatory Cytokines (e.g., Ccl2) | Increased expression in hepatocytes in response to bile acids. jci.org | Drives inflammatory cell recruitment. |
| Hepatic Fibrosis | Progressive development following bile duct ligation. oncotarget.comfrontiersin.org | Represents scarring in response to chronic injury. |
| This table summarizes key inflammatory and injury markers observed in animal models of cholestatic liver disease. jci.orgoncotarget.comfrontiersin.org |
Bile Acid-Deficient Animal Models
Genetically engineered animal models lacking key enzymes in bile acid synthesis pathways provide a unique platform to study the function of specific bile acids. nih.gov For example, mice with a double knockout of Cyp7a1 and Cyp27a1 are used as a low-bile acid model. nih.gov
These models are invaluable for investigating how individual bile acids, when supplemented, affect metabolic pathways in the absence of a complex endogenous bile acid pool. nih.gov A study using Cyp7a1/Cyp27a1 double knockout mice investigated the effects of cholic acid, deoxycholic acid, and ursodeoxycholic acid on the development of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov The results demonstrated that these bile acids have varied abilities to activate farnesoid X receptor (FXR), disrupt lipid homeostasis, and modulate inflammation and fibrosis. nih.gov
Another relevant model is the Cftr-/- mouse, a model for cystic fibrosis, which displays altered intestinal bile salt biotransformation. researchgate.net222.29.77 These mice show an increased production of hydrophilic bile salts like ursocholic acid. researchgate.net
Analytical and Methodological Approaches in Ursocholate Research
Advanced Separation and Quantification Techniques
The accurate measurement and identification of ursocholate, often in the presence of its isomers and other bile acids, necessitate high-resolution separation and sensitive detection methods.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and robust tool for the analysis of bile acid profiles in biological samples. d-nb.inforestek.com Due to the low volatility of bile acids, their analysis by GC-MS requires a derivatization step to convert the polar hydroxyl and carboxyl groups into more volatile forms. d-nb.inforestek.com A common procedure involves a one-step derivatization using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the bile acids into their trimethylsilyl (B98337) (TMS) ether-ester derivatives. restek.comjscimedcentral.com
The derivatized samples are then separated on a capillary column, such as an Rxi-5ms, and analyzed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. restek.comjscimedcentral.com This methodology allows for the effective separation and quantification of various bile acids, including isomers, from complex biological matrices like serum and stool. d-nb.infojscimedcentral.com For instance, a validated GC-MS method for human serum demonstrated a detection limit of 0.4 μmol/L and excellent linearity for bile acid quantification. d-nb.info
Table 1: Example GC-MS Method Parameters for Bile Acid Analysis
| Parameter | Condition | Source |
| Derivatization | BSTFA + 1% TMCS in ethyl acetate, heated at 70°C for 30 min | restek.com |
| GC Column | Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm | restek.com |
| Injection | 1 µL, splitless | restek.com |
| Oven Program | 200°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min | restek.com |
| Detector | Mass Spectrometer (Full Scan or SIM mode) | restek.comjscimedcentral.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acids in biological fluids, offering high sensitivity and specificity without the need for derivatization. researchgate.netnih.govrestek.com This technique is particularly valuable for identifying and quantifying low-concentration metabolites like this compound. bioscientifica.comnih.gov
Reversed-phase chromatography, typically using a C18 column, is employed to separate the various bile acid species. dovepress.comuab.edunih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (like acetonitrile (B52724) and/or methanol). nih.govdovepress.com Detection is achieved using a mass spectrometer with an electrospray ionization (ESI) source, usually operating in the negative ion mode, as bile acids readily form [M-H]⁻ ions. dovepress.comresearchgate.net Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions. dovepress.com
A study employing LC-MS/MS for bile acid quantification in human plasma reported a lower limit of quantification (LLOQ) of 5 ng/mL, with an analytical run time of just 7 minutes for 15 different bile acids. nih.gov Another method successfully detected and quantified this compound among 32 other bile acid standards within a 13-minute analysis. nih.gov
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Source |
| LC Column | Phenomenex Kinetex C18 (e.g., 2.1 x 50mm, 2.6µm) | uab.edu |
| Mobile Phase | Gradient of water with ammonium formate/formic acid and acetonitrile/isopropanol | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | dovepress.com |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) | researchgate.netresearchgate.net |
| Quantification | Multiple Reaction Monitoring (MRM) | dovepress.com |
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination and purity assessment of bile acids in raw materials and pharmaceutical formulations. mfd.org.mkresearchgate.net A significant challenge in HPLC analysis of bile acids is their lack of a strong UV-absorbing chromophore, which limits detection sensitivity. mfd.org.mk To overcome this, methods often employ UV detection at low wavelengths (around 200-210 nm) or utilize alternative detectors like the Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). mfd.org.mkresearchgate.netnih.gov
A validated reverse-phase HPLC (RP-HPLC) method for ursodeoxycholic acid and its impurities used a C18 column with a mobile phase of 0.1% acetic acid in methanol (B129727) and water, coupled with an RI detector. nih.gov This method demonstrated good linearity (r² ≥ 0.9945) and accuracy, with recoveries between 97.11% and 100.75%. nih.gov Another study developed a sensitive HPLC-UV method at 200 nm that was capable of separating ursodeoxycholic acid from its related impurities, achieving a limit of quantification of 0.303 µg/mL. mfd.org.mk
Table 3: HPLC Method for Bile Acid Quantification in Pharmaceutical Formulations
| Parameter | Condition | Source |
| Column | C18 end-capped | mfd.org.mk |
| Mobile Phase | Gradient, 0.001 M phosphate (B84403) buffer (pH 2.8) – acetonitrile | mfd.org.mk |
| Flow Rate | 1.5 mL/min | mfd.org.mkresearchgate.net |
| Detector | UV at 200 nm | mfd.org.mk |
| Injection Volume | 50 µL | mfd.org.mk |
While largely superseded by more advanced techniques like LC-MS, Thin-Layer Chromatography (TLC) remains a simple and cost-effective method for the separation and qualitative analysis of bile acids in metabolic studies. researchgate.netijnrd.org Official monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have historically included TLC methods for evaluating related substances in bile acid raw materials. researchgate.net
In research, TLC can be used as a preliminary separation step before analysis by other methods or for visualizing the metabolic conversion of bile acids. researchgate.net For instance, individual bile salts can be separated by TLC prior to quantification. researchgate.net However, the technique suffers from lower sensitivity and resolution compared to HPLC and GC, often requiring high concentrations for visualization. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bile acids, including this compound. libretexts.orgnih.gov While other methods are used for quantification, NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for the confirmation of its stereochemistry. nih.gov
Complete proton (¹H) and carbon-¹³ (¹³C) NMR assignments for common bile acids have been achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Heteronuclear-Correlated 2D-NMR. nih.gov These methods allow for the definitive assignment of chemical shifts for each proton and carbon atom in the steroid nucleus and side chain. nih.gov This structural information is critical for confirming the identity of a compound isolated from a natural source or a synthetic reaction and for distinguishing between closely related isomers. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) in Metabolic Studies
Biochemical and Molecular Biology Assays
To understand the biological role of this compound, various biochemical and molecular biology assays are employed. These assays measure the interaction of this compound with cellular components and its effect on metabolic pathways.
Enzymatic assays are used to determine the effect of this compound on key enzymes in bile acid synthesis. For example, studies have investigated the influence of this compound on the activity of cholesterol 7α-hydroxylase, a rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govcapes.gov.br In one study using microsomes from cholestyramine-fed rats, this compound failed to inhibit cholesterol-7α-hydroxylase activity. nih.gov Similarly, in cultured rat hepatocytes, this compound did not suppress the activity of cholesterol 7α-hydroxylase or sterol 27-hydroxylase. capes.gov.br
Total Bile Acid (TBA) assay kits provide a method for measuring the total concentration of bile acids in biological fluids. cellbiolabs.com These kits often use an enzymatic cycling method where 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on the bile acids, leading to the production of NADH or a similar reduced cofactor. cellbiolabs.com This product then reduces a chromophore, resulting in a colorimetric signal proportional to the total bile acid concentration. cellbiolabs.com
Table 4: Summary of Findings from Biochemical Assays for this compound and Related Bile Acids
| Assay Type | Model System | Finding | Source |
| Enzyme Activity Assay | Cultured rat hepatocytes | This compound did not suppress cholesterol 7α-hydroxylase or sterol 27-hydroxylase activity. | capes.gov.br |
| Enzyme Activity Assay | Microsomes from cholestyramine-fed rats | This compound did not inhibit cholesterol-7α-hydroxylase activity. | nih.gov |
| Cell-Based Metabolism Assay | Cultured rat hepatocytes | This compound was taken up by hepatocytes but did not inhibit bile acid synthesis. | nih.gov |
| Cell Proliferation/Secretion | Rats fed bile acids | Bile acid feeding stimulated ductal secretion and cholangiocyte proliferation in vivo. | nih.gov |
Enzymatic Assays for Dehydrogenase Activities
The biosynthesis and metabolism of this compound are intrinsically linked to the activity of hydroxysteroid dehydrogenases (HSDHs), particularly 7α-HSDH and 7β-HSDH. frontiersin.orgresearchgate.net Consequently, enzymatic assays that measure the activity of these dehydrogenases are fundamental in this compound research. These assays typically rely on the NAD(P)+/NAD(P)H cofactor system. researchgate.net
The core principle of these assays involves monitoring the conversion of a substrate by the dehydrogenase, which is coupled to the reduction of NADP+ or NAD+ to NADPH or NADH, or the reverse reaction. The change in the concentration of these cofactors can be measured spectrophotometrically by the change in absorbance at 340 nm. researchgate.net For instance, the synthesis of this compound from cholic acid involves the action of 7α-HSDH to produce an intermediate, which is then acted upon by 7β-HSDH. frontiersin.org Similarly, the conversion of chenodeoxycholic acid (CDCA) to 7-ketolithocholic acid (7-KLCA) by 7α-HSDH is a key step that can be monitored. researchgate.net
More advanced assay formats include coupled-enzyme luminescence assays, such as the NAD-Glo™ assay. enanta.com In this format, the amount of NADH produced by the HSDH is measured in a secondary reaction where a reductase enzyme uses the NADH to reduce a proluciferin substrate into luciferin, which is then quantified by a luciferase enzyme. This method offers high sensitivity for detecting enzyme activity. enanta.com Researchers also use mass spectrometry-based assays to directly detect the oxidized products of the enzymatic reaction, providing a direct measure of dehydrogenase activity. enanta.com Furthermore, this compound is known to be an inhibitor of 7α-hydroxysteroid dehydrogenase, and these enzymatic assays are crucial for characterizing the kinetics and degree of this inhibition.
Receptor Binding Assays and Cell-Based Transactivation Systems
Bile acids, including this compound, are known signaling molecules that exert their effects by binding to and activating nuclear receptors such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR). nih.govijbs.comnih.gov Investigating these interactions requires receptor binding assays and cell-based transactivation systems.
Receptor Binding Assays: These assays determine the direct physical interaction between a ligand (this compound) and its receptor. A common high-throughput method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This assay uses donor and acceptor beads that are brought into proximity when a biotinylated co-regulator peptide binds to a tagged receptor's ligand-binding domain (LBD) in the presence of an agonist. Upon excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, producing a quantifiable light signal. This system can be used to measure both agonist-induced receptor-co-regulator binding and agonist-disruption of receptor-corepressor binding. mdpi.com
Cell-Based Transactivation Systems: These are the workhorse assays for studying nuclear receptor activation. nih.gov They provide a functional readout of a compound's ability to act as an agonist or antagonist. The general principle involves using engineered mammalian cell lines (e.g., HepG2, CHO) that are transiently or stably transfected with two key components: an expression plasmid for the nuclear receptor of interest (e.g., human FXR) and a reporter plasmid. lubio.chindigobiosciences.commdpi.com The reporter plasmid contains a promoter with specific DNA sequences known as hormone response elements (e.g., FXR response elements, FXREs) that the activated receptor binds to. ijbs.commdpi.com This response element drives the expression of a reporter gene, most commonly firefly luciferase. iivs.org
When a test compound like this compound is added, if it acts as an agonist, it binds to the receptor, causing a conformational change. The activated receptor then translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), binds to the response element on the reporter plasmid, and initiates the transcription of the luciferase gene. ijbs.comindigobiosciences.com The amount of luciferase protein produced is then quantified by adding a detection reagent containing its substrate, luciferin. The resulting light emission is measured with a luminometer, and its intensity directly correlates with the level of receptor activation. lubio.chiivs.org These assays are highly sensitive and can be used to determine a compound's potency (EC50) and efficacy. iivs.org Dual-luciferase systems, which include a second, constitutively expressed reporter (like Renilla luciferase) are often used to normalize the data and control for variations in cell number and transfection efficiency. mdpi.com
Table 1: Overview of Cell-Based Transactivation Assay Components
| Component | Description | Example | Reference |
|---|---|---|---|
| Host Cell Line | Mammalian cells that are easily transfected and provide the necessary cellular machinery. | HepG2 (human liver), CHO (Chinese Hamster Ovary), COS-7 (monkey kidney) | scinews.uzbio-rad.com |
| Receptor Expression Plasmid | A vector containing the gene for the nuclear receptor being studied (e.g., FXR, PXR, VDR). | CMV-hFXR (plasmid expressing human FXR under the cytomegalovirus promoter) | indigobiosciences.com |
| Reporter Plasmid | A vector containing a reporter gene downstream of a promoter with specific hormone response elements. | pGL4-FXRE-luc2 (plasmid with a luciferase reporter gene driven by an FXR response element) | ijbs.commdpi.com |
| Reporter Gene | A gene whose product is easily detectable and quantifiable. | Firefly Luciferase, Renilla Luciferase (for normalization) | mdpi.comiivs.org |
| Test Compound | The ligand being investigated for its effect on the nuclear receptor. | This compound | scinews.uz |
Gene Expression Analysis (e.g., mRNA, microRNA quantification)
Following receptor activation by this compound, downstream changes occur in the transcription of endogenous target genes. Gene expression analysis is used to quantify these changes, providing insight into the biological pathways being modulated. The primary techniques for this are Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq). lubio.ch
Both methods begin with the extraction of total RNA from cells or tissues treated with this compound, followed by reverse transcription to convert the RNA into more stable complementary DNA (cDNA). thermofisher.com
RT-qPCR: This is a targeted approach used to measure the expression level of one or a few specific genes. lubio.ch It uses gene-specific primers to amplify the cDNA of the target gene. The amplification process is monitored in real-time using a fluorescent dye (like SYBR Green) or a sequence-specific fluorescent probe. The cycle at which the fluorescence signal crosses a detection threshold (the Cq value) is inversely proportional to the initial amount of target transcript in the sample. bio-rad.com This technique is highly sensitive and is considered the gold standard for validating gene expression results. nih.gov
RNA-Seq: This is a high-throughput, discovery-oriented method that provides a comprehensive snapshot of the entire transcriptome (all RNA molecules in the sample). lubio.ch Instead of targeting specific genes, RNA-Seq involves sequencing the entire population of cDNA molecules. The resulting sequence reads are then aligned to a reference genome to identify and quantify the expression level of all genes simultaneously. This powerful approach allows researchers to discover novel genes and pathways affected by this compound treatment without prior knowledge. lubio.chresearchgate.net
Protein Expression Analysis (e.g., Western Blot, Activity-Based Proteomic Probes)
To confirm that changes in gene expression translate to changes in protein levels, researchers employ protein expression analysis. The most common technique for this is the Western Blot. nih.gov
Western Blot: This method is used to detect and semi-quantify a specific protein within a complex mixture, such as a cell lysate. bio-rad.comnih.gov The process involves separating proteins by size using gel electrophoresis and then transferring (blotting) them onto a solid membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is then used to bind to the primary antibody. The addition of a chemiluminescent substrate results in light emission at the location of the protein, which is captured by an imaging system. thermofisher.com
For quantitative analysis, the intensity of the signal from the protein band is measured. It is crucial to normalize this signal to a loading control to correct for variations in the amount of protein loaded into each well. thermofisher.com While traditionally housekeeping proteins (like GAPDH or β-actin) were used, total protein normalization (TPN), where the signal is normalized to the total amount of protein in the lane, is now considered more accurate as it is less prone to signal saturation. bio-rad.com Western blot analysis has been employed in studies involving this compound to compare protein expression levels. scinews.uz
Systems Biology and 'Omics' Integration
A holistic understanding of this compound's role in biology is achieved by integrating large-scale datasets from various 'omics' platforms. This systems biology approach allows for the modeling of complex interactions within the host and its microbiome.
Metabolomics for Comprehensive Bile Acid Pool Analysis
Metabolomics focuses on the global profiling of small molecule metabolites, and in the context of this compound, it is essential for analyzing the entire bile acid pool in biological samples like plasma, serum, or feces. nih.govtmicwishartnode.ca The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsciex.com
This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. A reverse-phase C18 column is typically used to chromatographically separate the various bile acid species, which is crucial as many are structural isomers (e.g., differing only in the orientation of a hydroxyl group). mdpi.com After separation, the molecules are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. For targeted quantification, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole selects for the mass-to-charge ratio (m/z) of the parent bile acid, which is then fragmented, and the third quadrupole selects for a specific fragment ion. This parent-fragment transition is highly specific to the bile acid of interest, allowing for accurate quantification even at low concentrations in a complex biological matrix. sciex.com These methods have been successfully used to show correlations between fecal this compound levels and physiological states.
Table 2: Key Parameters in Targeted LC-MS/MS for Bile Acid Analysis
| Parameter | Description | Relevance to this compound Analysis | Reference |
|---|---|---|---|
| Chromatography | Separation of analytes prior to mass analysis. | Essential for resolving this compound from its many structural isomers. Reverse-phase (e.g., C18) columns are common. | mdpi.com |
| Ionization Source | Method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) in negative mode is typically used for bile acids. | sciex.com |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Triple Quadrupole (QqQ) is standard for targeted quantification. High-resolution MS (e.g., Orbitrap, Q-TOF) can be used for discovery. | nih.govsciex.com |
| Detection Mode | The specific MS method used for detection. | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantifying known bile acids like this compound. | mdpi.com |
| Internal Standards | Isotopically-labeled versions of the analytes added to samples. | Crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. | sciex.com |
Proteomics to Identify Enzyme and Receptor Expression
Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism or cell. wikipedia.org This approach is used to gain a global view of how this compound may alter the expression of enzymes and receptors. nih.gov
In a typical proteomics experiment, proteins from control and this compound-treated samples are extracted and digested into smaller peptides. These peptide mixtures are then analyzed by LC-MS/MS. The mass spectrometer measures the m/z of the peptides and their fragments, generating spectra that serve as fingerprints. These spectra are then matched against a protein sequence database to identify the proteins present in the sample. nih.gov
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, allow for the comparison of protein abundance between samples. This can reveal, for example, if this compound treatment leads to the upregulation of metabolic enzymes or the downregulation of specific receptors on a global scale. mdpi.com For instance, proteomics has been used to show how certain compounds can alter the expression of dozens of metabolic enzymes and nuclear receptors (like PXR and PPARα), findings which are then often validated by Western Blot. mdpi.com This methodology provides a powerful, unbiased way to identify novel protein targets and pathways affected by this compound.
Integration with Microbiome and Metagenomics Data for Functional Predictions
The investigation of this compound within the complex milieu of the gut requires analytical approaches that extend beyond simple quantification. The integration of metabolomic data with microbiome and metagenomic analyses provides a powerful framework for predicting the functional roles of the gut microbiota in this compound metabolism. This approach allows researchers to connect the presence and abundance of specific microbial genes and taxa with the production of secondary bile acids like this compound.
Metagenomic analysis, which involves sequencing the collective DNA of the microbial community, provides a catalog of the genetic potential of the gut microbiome. dovepress.comnih.gov This functional blueprint can be used to predict the metabolic capabilities of the microbiota. nih.gov While 16S rRNA gene sequencing can infer function by linking taxonomic composition to reference genomes using tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States), shotgun metagenomics offers a more direct view by sequencing all genomic DNA in a sample, thereby identifying specific genes and pathways. dovepress.comnih.govmdpi.comcrohnsandcolitis.ca
A key advance in this area is the use of large-scale computational modeling. nih.gov Metagenomic data from an individual can be mapped onto curated genome-scale metabolic reconstructions of human gut microbes, such as the AGORA resource. nih.govbiorxiv.org This integration allows for the creation of personalized microbial community models that can simulate the metabolic output of an individual's gut microbiome under specific conditions. biorxiv.org Using techniques like flux balance analysis, these models can predict the potential of a microbial community to perform specific biotransformations, such as the conversion of primary bile acids into secondary bile acids. nih.govbiorxiv.org
Research utilizing these integrated models has provided significant insights into bile acid metabolism. Studies have demonstrated that the biotransformation of primary bile acids is a complex task often requiring the cooperative effort of multiple microbial species. nih.govbiorxiv.org For instance, computational analyses have predicted that no single microbial strain is capable of independently synthesizing this compound from conjugated primary bile acids. biorxiv.org This highlights that this compound formation is likely a multi-step process involving different enzymatic activities from a consortium of bacteria.
Furthermore, this integrated approach can identify metabolic bottlenecks and explore the functional consequences of microbial dysbiosis. biorxiv.org One study, for example, used personalized microbiome models to identify that the synthesis of the secondary bile acid ursodeoxycholate could be limited by the abundance of microbial strains that produce its precursor, rather than the strains that perform the final conversion step. biorxiv.org Such analyses provide mechanistic hypotheses for the observed variations in bile acid profiles between individuals.
Table 1: Predicted Functional Roles of Gut Microbiota in Bile Acid Metabolism Based on Metagenomic Data
This table summarizes key research findings where metagenomic analysis was integrated with other methodologies to predict the functional roles of different bacterial taxa in bile acid metabolism.
| Microbial Phylum/Family/Genus | Predicted Functional Role or Association | Research Context | Citation |
| Bacteroidetes | Depleted contribution to overall bile acid production potential. | Microbiomes of IBD patients compared to healthy controls. | biorxiv.org |
| Proteobacteria | Enriched contribution to overall bile acid production potential. | Microbiomes of IBD patients compared to healthy controls. | biorxiv.org |
| Firmicutes (specifically Clostridium clusters XIVa and XI) | Possess the bile acid-inducible (bai) operon required for 7-α-dehydroxylation, a key step in forming major secondary bile acids like deoxycholate and lithocholate. | Genomic annotation and functional analysis of gut microbiota. | nih.gov |
| Bacteroidaceae, Lachnospiraceae, Ruminococcaceae | Decreased relative abundances associated with reduced proportions of known bile-metabolizing enzyme function. | Patients taking recurrent antibiotics compared to healthy controls. | nih.gov |
| Enterobacteriaceae | Increased relative abundance associated with altered bile acid profiles. | Patients taking recurrent antibiotics compared to healthy controls. | nih.gov |
| Alistipes, Bacteroides, Parasutterella | Enhanced relative abundance and higher cumulative capacity to metabolize bile acids. | Mouse models fed cooked common beans, associated with changes in bile acid sequestration and synthesis. | mdpi.com |
Ursocholate Derivatives and Analogues in Mechanistic Research
Synthesis and Investigation of Conjugated Ursocholates (e.g., Glycine (B1666218), Taurine)
In the liver, bile acids like ursocholate are typically conjugated with the amino acids glycine or taurine (B1682933). This conjugation process, which forms amides, is crucial as it increases the water solubility of the bile acids and alters their pKa values, making them more effective detergents for lipid digestion. mdpi.com The synthesis of these conjugated forms, such as glycothis compound and taurothis compound, is a key area of research for understanding their specific biological roles. nasa.govgoogleapis.com
Research involving the continuous intraduodenal infusion of taurine-conjugated ursodeoxycholic acid (TUDCA) in rats has shown that, unlike other bile acids, it does not suppress the synthesis of cholic acid. nih.gov This suggests a unique regulatory role for conjugated ursodeoxycholate in the negative feedback mechanism of bile acid synthesis. nih.gov Furthermore, these infusions led to dose-dependent increases in bile flow and the secretion of biliary cholesterol and phospholipids (B1166683) without inhibiting key enzymes like cholesterol 7 alpha-hydroxylase or HMG-CoA reductase. nih.gov
Development and Study of Novel Phospholipid Conjugates (e.g., Ursodeoxycholyl Lysophosphatidylethanolamide)
A significant advancement in this compound-based research is the synthesis and investigation of novel phospholipid conjugates, with ursodeoxycholyl lysophosphatidylethanolamide (UDCA-LPE) being a prominent example. nih.govfrontiersin.org This synthetic conjugate combines ursodeoxycholic acid (UDCA) with a lysophosphatidylethanolamide, creating a molecule with unique hepatoprotective properties that surpass those of its individual components. frontiersin.orgplos.org
Mechanistic studies have revealed that UDCA-LPE exerts its effects through multiple pathways. One key mechanism involves the disruption of detergent-resistant microdomains in the plasma membrane, also known as lipid rafts. mdpi.comd-nb.infonih.gov Research has shown that UDCA-LPE (at 50 µM) leads to a significant reduction of phospholipids (63.13%) and cholesterol (81.94%) within these domains. mdpi.comnih.gov This action is initiated by the rapid removal of the calcium-independent membrane phospholipase A2 (iPLA2β) from the lipid rafts, which in turn dissolves the platform and displaces other associated proteins. mdpi.comd-nb.infonih.gov
The consequences of this membrane disruption are significant. It leads to the displacement of a fatty acid uptake complex, thereby reducing the cellular influx of fatty acids, which is a therapeutic strategy for steatosis. mdpi.com It also affects fibrosis-regulating proteins anchored in these domains. d-nb.infonih.gov Furthermore, UDCA-LPE has been shown to have anti-inflammatory and anti-fibrotic effects by inhibiting signaling pathways such as the TGF-β/SMAD2/3 pathway. plos.org Studies have also demonstrated that UDCA-LPE can increase the levels of phosphatidylcholine (PC) in the liver, which is crucial for membrane stabilization and hepatocyte survival. nih.govfrontiersin.org
Table 1: Effects of UDCA-LPE on Cellular Components and Pathways
| Target/Pathway | Effect of UDCA-LPE | Mechanistic Consequence | Reference |
|---|---|---|---|
| Detergent-Resistant Membranes (Lipid Rafts) | Disintegrates lipid backbone; reduces phospholipids and cholesterol | Dissolution of signaling platforms | mdpi.comd-nb.infonih.gov |
| iPLA2β (Phospholipase) | Rapidly removes from lipid rafts | Initiates the disruption of the fatty acid uptake complex | mdpi.comnih.gov |
| Fatty Acid Influx | Diminished hepatocellular fatty acid uptake | Anti-steatotic effect | mdpi.com |
| TGF-β/SMAD2/3 Pathway | Inhibits phosphorylation of SMAD 2 and 3 | Anti-fibrotic effect | plos.org |
| Phosphatidylcholine (PC) Levels | Increases PC in hepatocytes and liver tissue | Enhances membrane stability and cell survival | nih.govfrontiersin.org |
Research on Chemically Modified Analogues (e.g., Methylated, Substituted) and their Metabolic Stability
To enhance the therapeutic potential and overcome the metabolic limitations of natural bile acids, researchers have synthesized chemically modified analogues. A key focus has been on improving stability against enzymatic degradation by gut microbiota, such as 7-dehydroxylation. researchgate.netnih.gov
One approach involves the introduction of a methyl group at the C-6 position of the steroid nucleus. The resulting compound, 6α-methyl ursodeoxycholic acid, has demonstrated high stability against 7-dehydroxylation. researchgate.netnih.gov This analogue retains efficient secretion into bile, primarily as glycine and taurine conjugates, and shows good conservation within the enterohepatic circulation. researchgate.netnih.gov Furthermore, 6α-methyl ursodeoxycholic acid exhibits a slightly increased lipophilicity and a higher capacity for cholesterol solubilization compared to its natural counterpart, UDCA. researchgate.netnih.gov
Other modifications include 7-methyl substitution. Studies on 7-methyl-chenodeoxycholic acid showed it decreased intestinal cholesterol absorption even more effectively than chenodeoxycholic acid (31% vs. 17% decrease) and was unique in its ability to lower serum cholesterol concentrations. nih.gov These structural modifications are designed to create analogues with improved metabolic profiles and enhanced biological activity. researchgate.net
Table 2: Properties of Chemically Modified this compound Analogues
| Analogue | Modification | Key Research Finding | Reference |
|---|---|---|---|
| 6α-methyl ursodeoxycholic acid | Methyl group at C-6 position | Highly stable toward 7-dehydroxylation; increased cholesterol-holding capacity. | researchgate.netnih.gov |
| 7-methyl-chenodeoxycholic acid | Methyl group at C-7 position | Significantly decreased intestinal cholesterol absorption (31%) and lowered serum cholesterol. | nih.gov |
| Cholic acid methyl ester | Esterification of the side chain | Negative charge on the side chain is not essential for increasing BKCa channel activity. | rupress.org |
Structure-Activity Relationship (SAR) Studies for Understanding Functional Potentials
Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of this compound and its derivatives correlates with their biological function. mdpi.comrsc.orgresearchgate.net These studies provide a framework for designing new compounds with specific activities, such as activating or inhibiting key receptors like the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5. cell-stress.comtandfonline.comnih.govmdpi.com
Bile acids are the natural ligands for these receptors, which play crucial roles in regulating lipid, glucose, and energy metabolism. cell-stress.comphysiology.orgresearchgate.net SAR studies have shown that modifications to the steroid nucleus and the side chain of bile acids can dramatically alter their potency and selectivity as receptor modulators. For example, the synthesis of 6α-ethyl-chenodeoxycholic acid (obeticholic acid) resulted in a potent and selective FXR agonist. cell-stress.com
Further research has led to the discovery of dual modulators. By introducing a sulfate (B86663) group to a modified cholane (B1240273) scaffold, researchers developed INT-767, a compound that potently activates both FXR and TGR5. cell-stress.com This dual activity is of significant interest for treating complex metabolic diseases. cell-stress.com
SAR studies also explore how physicochemical properties, such as hydrophobicity and the orientation of hydroxyl groups, influence biological effects. For instance, the 7β-epimer of chenodeoxycholic acid, UDCA, has different properties due to the change in the hydroxyl group's orientation, affecting its solubilization capacity. frontiersin.org Understanding these relationships allows for the rational design of bile acid analogues with optimized functional potentials for various therapeutic applications. tandfonline.comnih.gov
Q & A
Q. What experimental models are most appropriate for studying Ursocholate’s mechanism of action in bile acid metabolism?
Methodological Answer: Use in vitro hepatocyte cultures to assess gene expression (e.g., CYP7A1 modulation via qPCR) and in vivo rodent models (e.g., bile duct-ligated mice) to validate physiological effects. Ensure controls include untreated cohorts and baseline bile acid profiling via LC-MS .
Q. How do researchers standardize this compound dosing in preclinical studies to ensure reproducibility?
Methodological Answer: Dose optimization requires pharmacokinetic studies (e.g., plasma half-life via HPLC) and toxicity thresholds (e.g., ALT/AST levels). Adjust for species-specific metabolic rates; for mice, typical doses range 10–50 mg/kg/day, administered orally with vehicle controls .
Q. What biomarkers are critical for evaluating this compound’s therapeutic efficacy in cholestasis?
Methodological Answer: Key biomarkers include serum bilirubin, alkaline phosphatase (ALP), and bile acid pool composition. Combine with histopathological analysis of liver tissue (e.g., H&E staining for ductular proliferation) and RNA-seq for FXR/NR1H4 pathway activation .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory effects in primary sclerosing cholangitis (PSC) models be resolved?
Methodological Answer: Conduct a meta-analysis of preclinical studies, stratifying by model type (e.g., Mdr2⁻/⁻ mice vs. DDC-fed rodents). Address confounding variables like gut microbiota interactions (16S rRNA sequencing) and genetic modifiers (GWAS in human cohorts). Reconcile disparities using multivariate regression .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on bile acid transporters?
Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to quantify BSEP/ABCB11 upregulation. For longitudinal data, use repeated-measures ANOVA with post hoc correction (e.g., Bonferroni). Validate with Bayesian hierarchical models to account for inter-study variability .
Q. How should researchers design a PICOT framework for clinical trials evaluating this compound in pediatric cholestasis?
Methodological Answer:
- P opulation: Neonates with Alagille syndrome (confirmed JAG1 mutations).
- I ntervention: this compound 20 mg/kg/day for 12 weeks.
- C omparison: Standard-of-care (ursodeoxycholic acid).
- O utcome: Reduction in pruritus severity (5-D itch scale) and serum bile acids.
- T ime: 6-month follow-up for safety monitoring. Incorporate adaptive trial design to adjust dosing based on interim pharmacokinetic data .
Q. What methodologies address the challenge of this compound’s solubility in pharmacokinetic studies?
Methodological Answer: Use micellar solubilization with taurocholate or synthetic surfactants (e.g., Poloxamer 407). Validate solubility via dynamic light scattering (DLS) and bioavailability through crossover studies comparing oral vs. intravenous administration in murine models .
Data Contradiction and Synthesis
Q. What strategies reconcile discrepancies between in vitro and in vivo data on this compound’s FXR agonism?
Methodological Answer: Perform organoid cultures (e.g., 3D liver spheroids) to bridge in vitro-in vivo gaps. Use CRISPR-Cas9 to knockout FXR in hepatocytes and compare transcriptomic responses (RNA-seq) with wild-type models. Cross-reference with human liver biopsies from clinical cohorts .
Q. How can researchers mitigate bias in meta-analyses of this compound’s hepatoprotective effects?
Methodological Answer: Apply PRISMA guidelines with predefined inclusion/exclusion criteria. Use Egger’s regression test to assess publication bias and random-effects models to account for heterogeneity. Sensitivity analyses should exclude low-quality studies (e.g., those lacking sham controls) .
Experimental Design Challenges
Q. What controls are essential in studies investigating this compound’s impact on gut-liver axis signaling?
Methodological Answer: Include germ-free mice to isolate microbiota effects, and pair with fecal microbiota transplantation (FMT) from this compound-treated donors. Use bile acid receptor antagonists (e.g., TGR5 inhibitor SBI-115) to confirm pathway specificity .
Q. How do researchers validate this compound’s off-target effects in high-throughput screening assays?
Methodological Answer: Employ target-agnostic approaches like thermal proteome profiling (TPP) or affinity purification mass spectrometry (AP-MS). Cross-validate hits using siRNA knockdown in HepG2 cells and murine knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
